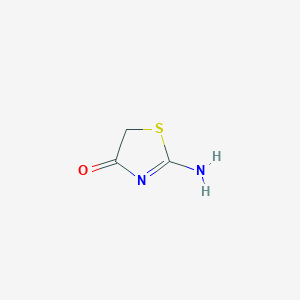

4(5H)-Thiazolone, 2-amino-

Description

Significance of the Thiazolone Scaffold in Medicinal Chemistry and Biological Sciences

The thiazolone scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. ump.edu.plnih.gov Thiazole (B1198619) and its derivatives have demonstrated a remarkable breadth of pharmacological activities, establishing them as crucial components in the development of new drugs. nih.govbohrium.com

The significance of the thiazolone scaffold is underscored by the diverse biological activities exhibited by its derivatives. These include:

Antimicrobial and Antifungal Activity: Thiazolone derivatives have shown promise in combating various bacterial and fungal strains. ontosight.aiontosight.aisemanticscholar.org For instance, certain 2-amino-4(5H)-thiazolone derivatives have demonstrated notable activity against Candida albicans and various bacteria. scielo.brmdpi.com

Anticancer Activity: A significant area of research has focused on the potential of thiazolone compounds as anticancer agents. ontosight.aiontosight.aisemanticscholar.org Studies have revealed that derivatives can inhibit the growth of cancer cell lines, such as MCF-7 and BT-474 human breast cancer cells. semanticscholar.org

Anti-inflammatory Properties: Some thiazolone compounds have been observed to possess anti-inflammatory effects, suggesting their potential in treating inflammatory conditions. ontosight.ainih.gov

Antiviral Activity: The inhibitory effects of certain thiazolones against various viruses have also been an area of investigation. ontosight.aiontosight.ai

Other Biological Activities: The therapeutic potential of the thiazolone scaffold extends to antimalarial, antitubercular, antidiabetic, antioxidant, and anticonvulsant activities. nih.gov

The versatility of the thiazolone ring allows for the strategic design and synthesis of compounds with tailored properties, making it an attractive starting point for drug discovery programs. ontosight.ai The ability to introduce various substituents at different positions on the ring enables chemists to modulate the compound's physicochemical properties and biological targets. ontosight.ai

Historical Perspective of 2-Amino-4(5H)-Thiazolone and its Derivatives in Drug Discovery

The exploration of 4-thiazolidinones, a class of compounds to which 2-amino-4(5H)-thiazolone belongs, dates back to the 1960s. ump.edu.plnih.gov Research into 2-amino-4-thiazolidinones, also known by their tautomeric form as pseudothiohydantoins, has a long history, with studies beginning in the mid-nineteenth century. researchgate.net These compounds and their derivatives have consistently been a focus of medicinal chemistry due to their wide spectrum of biological activities. kau.edu.sa

Historically, derivatives of 2-amino-4-thiazolidinones have been investigated for a variety of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. kau.edu.sa The development of fragment-based drug discovery (FBDD) in the last 25 years has further highlighted the importance of scaffolds like pseudothiohydantoin. nih.gov In FBDD, small molecular fragments are screened for binding to a biological target, and promising fragments are then elaborated into more potent lead compounds.

Classification and Nomenclature within the Thiazolone Family

Thiazolone is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms, along with a carbonyl group. wikipedia.org The position of the carbonyl group and the double bond within the ring gives rise to different isomers. The main isomers of thiazolone are:

2-Thiazolone: The carbonyl group is situated between the nitrogen and sulfur atoms. wikipedia.org

4-Thiazolone: The carbonyl group is adjacent to the nitrogen atom but not the sulfur atom. wikipedia.org

5-Thiazolone: The carbonyl group is adjacent to the sulfur atom but not the nitrogen atom. wikipedia.org

The compound of focus, 4(5H)-Thiazolone, 2-amino-, belongs to the 4-thiazolone class. The "(5H)" in the name indicates that the fifth position of the ring is saturated with hydrogen. The nomenclature can sometimes be complex due to tautomerism. For instance, 4(5H)-Thiazolone, 2-amino- is also known by several other names, including 2-amino-1,3-thiazol-4(5H)-one and pseudothiohydantoin. nih.govcas.org

| Isomer | Carbonyl Position |

| 2-Thiazolone | Between N and S |

| 4-Thiazolone | Adjacent to N |

| 5-Thiazolone | Adjacent to S |

Pseudothiohydantoin as a Tautomeric Form of 2-Amino-4(5H)-Thiazolone

A crucial aspect of the chemistry of 2-amino-4(5H)-thiazolone is its existence in tautomeric forms. kau.edu.sa Tautomers are isomers of a compound that readily interconvert, and in the case of 2-amino-4(5H)-thiazolone, the most significant tautomer is 2-imino-4-thiazolidinone, commonly known as pseudothiohydantoin. nih.govresearchgate.net

This tautomerism involves the migration of a proton and the shifting of a double bond. The amino (-NH2) group of 2-amino-4(5H)-thiazolone can exist in equilibrium with the imino (=NH) group of pseudothiohydantoin. scielo.br The terms are often used interchangeably in the literature, reflecting this rapid interconversion. kau.edu.saresearchgate.net The biological activity of these compounds is often attributed to this tautomeric equilibrium, as different tautomers may exhibit different binding affinities to biological targets. mdpi.com

| Systematic Name | Common Name | Key Feature |

| 2-amino-1,3-thiazol-4(5H)-one | 2-aminothiazolone | Amino form |

| 2-imino-1,3-thiazolidin-4-one | Pseudothiohydantoin | Imino form |

Structure

3D Structure

Properties

CAS No. |

556-90-1 |

|---|---|

Molecular Formula |

C3H4N2OS |

Molecular Weight |

116.14 g/mol |

IUPAC Name |

2-imino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C3H4N2OS/c4-3-5-2(6)1-7-3/h1H2,(H2,4,5,6) |

InChI Key |

HYMJHROUVPWYNQ-UHFFFAOYSA-N |

SMILES |

C1C(=O)N=C(S1)N |

Canonical SMILES |

C1C(=O)NC(=N)S1 |

Other CAS No. |

556-90-1 |

Synonyms |

2-Amino-4(5H)-thiazolone, 4,5-Imidazolidinedithione |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Amino-4(5H)-Thiazolone Core Structure

The synthesis of the fundamental 2-amino-4(5H)-thiazolone ring system can be achieved through several established methods. ontosight.ai These pathways provide access to the core structure, which can then be further functionalized.

Reaction of Thiourea (B124793) with α-Haloketones

A prominent and widely utilized method for synthesizing 2-aminothiazoles, which can exist in tautomeric equilibrium with 2-imino-4-thiazolidinones, is the Hantzsch thiazole (B1198619) synthesis. tandfonline.comignited.in This reaction involves the condensation of thiourea with an α-haloketone. tandfonline.comignited.in The versatility of this method allows for the preparation of a variety of substituted 2-aminothiazoles by using different α-haloketones. nanobioletters.com For instance, the reaction of phenacyl bromide derivatives with thiourea in ethanol (B145695), often facilitated by a catalyst like copper silicate, yields the corresponding 4-substituted 2-aminothiazoles efficiently. nanobioletters.com

Cyclization of N-(2-chloroacetyl)thiourea

Another effective route to the 2-amino-4(5H)-thiazolone core is through the cyclization of N-(2-chloroacetyl)thiourea. ontosight.ai This method involves an intramolecular condensation reaction, where the nucleophilic sulfur of the thiourea moiety attacks the electrophilic carbon of the chloroacetyl group, leading to the formation of the five-membered thiazolone ring.

Alternative Synthetic Approaches

Beyond the classical methods, several alternative strategies for the synthesis of the 2-amino-4(5H)-thiazolone core and its derivatives have been developed. One such approach involves the reaction of α-mercaptoacid derivatives with cyanamides, although this method can sometimes result in moderate to low yields. ysu.am Another innovative method is the domino alkylation-cyclization reaction of propargyl bromides with thioureas under microwave irradiation, which provides a rapid and efficient route to 2-aminothiazoles. organic-chemistry.orgorganic-chemistry.org Additionally, two-component reactions involving α-diazoketones and thiourea in the presence of a green solvent like PEG-400 have been reported to produce 2-aminothiazoles in good yields. bepls.com

Synthesis of Substituted 2-Amino-4(5H)-Thiazolone Derivatives

The therapeutic potential of 2-amino-4(5H)-thiazolone can be significantly enhanced by introducing various substituents onto the core structure. These modifications can be strategically placed at different positions of the thiazolone ring to fine-tune the molecule's properties.

Modification at the 2-Amino Position

The 2-amino group of the thiazolone ring is a key site for chemical modification, allowing for the introduction of a wide array of substituents that can influence the compound's biological activity. organic-chemistry.orgbepls.comresearchgate.netnih.gov

N-alkylation and N-arylation of the 2-amino group are common strategies to diversify the 2-amino-4(5H)-thiazolone scaffold.

N-Alkylation can be achieved by reacting the parent 2-aminothiazolone with various alkylating agents. For example, derivatives with adamantyl substituents at the 2-amino position have been synthesized by reacting 1-(adamantan-1-yl)thiourea with 2-bromo esters. researchgate.netmdpi.com The reaction conditions for this transformation can be tailored based on the specific ester used, with some reactions proceeding at room temperature while others require heating in the presence of a base like sodium methoxide (B1231860). mdpi.com Similarly, 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been prepared by reacting 2-cyclopentylthiourea with appropriate 2-bromo esters under varying conditions. nih.gov

The following table summarizes the synthesis of various N-alkylated 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives:

| Compound | Substituent at C-5 | Reaction Conditions | Yield (%) | Reference |

| 3a | H | Chloroform (B151607), room temp. | 64.1 | mdpi.com |

| 3b | Methyl | Chloroform, room temp. | 75.8 | mdpi.com |

| 3c | Ethyl | Chloroform, room temp. | 60.1 | mdpi.com |

| 3d | Propyl | Chloroform, room temp. | 71.2 | mdpi.com |

| 3e | Isopropyl | Sodium methoxide, reflux | 18.7 | mdpi.com |

| 3f | Isobutyl | Sodium methoxide, reflux | 15.8 | mdpi.com |

N-Arylation of 2-aminothiazoles has historically been challenging. However, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this transformation. nih.gov Conditions have been developed for the Pd-catalyzed N-arylation of 2-aminothiazole (B372263) derivatives with aryl bromides and triflates, providing an efficient route to 2-arylaminothiazoles. nih.gov These methods often employ a palladium catalyst, a suitable ligand, and a base in an appropriate solvent. nih.gov For instance, the coupling of 2-aminothiazole with p-bromoanisole has been achieved using a palladium acetate (B1210297) catalyst with a specific ligand in tert-butanol. nih.gov

The table below illustrates the scope of the Pd-catalyzed N-arylation of various 2-aminoazoles with p-bromoanisole:

| 2-Aminoazole | Product | Yield (%) | Reference |

| 2-Aminothiazole | 2-(p-Methoxyphenylamino)thiazole | 85 | nih.gov |

| 2-Amino-4,5-dimethylthiazole | 2-(p-Methoxyphenylamino)-4,5-dimethylthiazole | 75 | nih.gov |

| 2-Amino-1,3,4-thiadiazole | 2-(p-Methoxyphenylamino)-1,3,4-thiadiazole | 82 | nih.gov |

| 2-Aminobenzothiazole | 2-(p-Methoxyphenylamino)benzothiazole | 88 | nih.gov |

Modification at the 5-Position of the Thiazolone Ring

Aryl and heteroaryl moieties are frequently introduced at the C-5 position to explore structure-activity relationships. One common method involves the Knoevenagel condensation of a 2-substituted-4-thiazolidinone with an aromatic or heteroaromatic aldehyde. nih.govnih.gov This reaction typically occurs at the active methylene (B1212753) group at C-5, leading to the formation of 5-arylidene derivatives. nih.gov

Alternatively, 5-aryl substituted derivatives can be synthesized from appropriately substituted α-bromo esters. For example, 2-(cyclopentylamino)-5-phenylthiazol-4(5H)-one and its 4-bromophenyl analogue were prepared by reacting 2-cyclopentylthiourea with the corresponding 2-bromo-2-phenylester. mdpi.comnih.gov These reactions are often carried out in chloroform at room temperature. mdpi.com A more complex approach for synthesizing 4,5-diarylthiazole derivatives begins with a Friedel-Crafts reaction to create a 1,2-diaryl-ethanone intermediate, which is then brominated and cyclized with thiourea. mdpi.comnih.gov

The creation of spirocyclic systems at the C-5 position represents a significant structural modification, introducing conformational rigidity to the molecule. These compounds are generally synthesized by reacting an N-substituted thiourea with an α-bromo ester that is part of a cyclic system, such as ethyl 2-bromocyclohexanecarboxylate. mdpi.commdpi.com

The reaction is typically performed by heating the reactants in ethanol in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). mdpi.com This methodology has led to the synthesis of various spiro compounds, including those where the thiazolone ring is fused to cyclohexane (B81311) or cyclobutane (B1203170) rings. mdpi.comnih.gov For example, 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one and 2-(isopropylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one have been successfully synthesized and studied. mdpi.comnih.govmdpi.comnih.gov Research indicates that derivatives containing a spiro system involving a cyclohexane ring often exhibit notable biological activities. researchgate.net

Table 2: Examples of Spiro Systems at C-5 of 2-Amino-4(5H)-Thiazolone This table is interactive. Click on the headers to sort.

| Compound Name | Spiro Ring System | 2-Amino Substituent | Synthetic Method Reference |

|---|---|---|---|

| 2-(Cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | Cyclohexane | Cyclopentyl | mdpi.comnih.gov |

| 6-(Cyclopentylamino)-5-thia-7-azaspiro[3.4]oct-6-en-8-one | Cyclobutane | Cyclopentyl | mdpi.comnih.gov |

| 2-(Isopropylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | Cyclohexane | Isopropyl | mdpi.comnih.gov |

| 2-(Adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | Cyclohexane | Adamantyl | mdpi.com |

The alkylation of the C-5 position is a fundamental transformation for creating diverse libraries of 2-amino-4(5H)-thiazolone derivatives. The most direct method involves the condensation of an N-substituted thiourea with an α-bromo ester bearing the desired alkyl group(s). mdpi.commdpi.commdpi.com

Reaction conditions can be varied to achieve the desired products. For instance, derivatives with simple, unbranched alkyl chains like methyl, ethyl, and propyl at C-5 can be synthesized in chloroform at room temperature. mdpi.com For more sterically hindered or branched alkyl groups, such as isopropyl or gem-dimethyl, the reaction may require heating in a sodium methoxide medium. mdpi.com Another approach to functionalization at C-5 is the reaction with ketones; for example, 2-amino-4-thiazolidinone reacts with acetone (B3395972) to yield 2-amino-5-(2-hydroxypropan-2-yl)thiazol-4(5H)-one. researchgate.net The Knoevenagel condensation with aldehydes is also a primary method for introducing substituted alkylidene groups at this position. nih.gov

Multi-Component Reactions for Diverse Derivative Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 2-amino-4(5H)-thiazolone derivatives in a single pot. These reactions combine three or more starting materials to form a product that contains portions of all the initial reactants. bepls.com

One such strategy involves a three-component, one-pot reaction that combines an amine, an aldehyde, and thioglycolic acid to construct the thiazolidinone ring with simultaneous substitution at the N-3 and C-2 positions. nih.gov Another effective approach is the [2+3]-cyclocondensation of 4,5-dihydropyrazole-1-carbothioamides with chloroacetic acid, followed by a Knoevenagel condensation with aromatic aldehydes or isatin (B1672199) derivatives. ump.edu.pl This sequence allows for the rapid assembly of complex pyrazoline-thiazolidinone hybrids. ump.edu.pl The synthesis of 5-ene-4-thiazolidinones has also been achieved via a one-pot three-component reaction where nitriles are used in place of amines. nih.gov These MCRs provide a powerful tool for generating chemical diversity around the thiazolone scaffold. rroij.com

Chemo- and Regioselectivity in Synthesis of 2-Amino-4(5H)-Thiazolone Derivatives

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of complex 2-amino-4(5H)-thiazolone derivatives. The molecule possesses multiple reactive sites, including the C-2 amino group (which exists in tautomeric forms), the C-5 methylene group, and the ring nitrogen and sulfur atoms, which can lead to mixtures of products if not carefully controlled. researchgate.net

An example of regioselectivity issues is seen in the methylation of 2-aminothiazol-4(5H)-one, which can yield a mixture of N-methylated and S-methylated products under certain conditions. researchgate.net

Conversely, high levels of stereoselectivity have been achieved in specific reactions. The iridium-catalyzed allylation of 5H-thiazol-4-ones demonstrates excellent control of diastereoselectivity, which is dependent on the choice of cation; magnesium enolates lead to high diastereoselectivity. acs.org Furthermore, the [2+2]-photocycloaddition of (Z)-4-aryliden-5(4H)-thiazolones proceeds with high stereoselectivity, yielding predominantly the ε-isomer (1,3 head-to-tail syn coupling). acs.orgunizar.es The reaction's outcome can be steered towards different products by introducing additives like Lewis acids, highlighting the subtle control that can be exerted over the reaction pathway. acs.orgunizar.es Regioselectivity has also been observed in Diels-Alder reactions where the dienophile's reactivity and the resulting product's regiochemistry were dependent on whether a free carboxylic acid or its ester was used. ump.edu.pl These examples underscore the importance of reaction engineering to selectively synthesize the desired isomers.

Green Chemistry Approaches in 2-Amino-4(5H)-Thiazolone Synthesis

Green chemistry principles have been successfully applied to the synthesis of 2-amino-4(5H)-thiazolones, leading to more sustainable and efficient processes. These approaches often result in high yields, reduced reaction times, and easier product isolation.

One notable green method involves the one-pot synthesis of 2-amino-4-thiazolone derivatives using water as a solvent. Water is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature. For instance, the synthesis of isatin-based 2-amino thiazol-4-one conjugates has been achieved in water at room temperature using magnesium oxide nanoparticles as a heterogeneous catalyst. academie-sciences.fr This method provides good yields and short reaction times with a simple work-up procedure. academie-sciences.fr Similarly, tandem reactions of isothiocyanates with 2-aminothiophenols or 2-aminophenols have been efficiently carried out in water, showing a significant rate acceleration compared to conventional organic solvents. rsc.org Catalyst-free methods in water have also been developed for the synthesis of 2-aminothiophenes and 2-amino-4,5-dihydrothiophenes from 4-thiazolidinone (B1220212) derivatives, highlighting the versatility of water as a green solvent. rsc.org

Solvent-free synthesis, another important green chemistry approach, has been effectively used for the preparation of 2-aminothiazoles. The Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea (B1239437) can be performed without a solvent or catalyst, with reactions completing in seconds to give good yields. organic-chemistry.org This method is simple, fast, and eco-friendly. organic-chemistry.org

Energy-efficient techniques such as microwave and ultrasound irradiation have also been widely adopted for the synthesis of 2-amino-4(5H)-thiazolone derivatives. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, with benefits including low energy consumption, high yields, and operational safety. asianpubs.orgresearchgate.net For example, the synthesis of (5Z)-2-amino-5-arylidene-1,3-thiazol-4(5H)-one derivatives has been successfully achieved under solvent-free microwave irradiation. mdpi.com This method involves the sulfur/nitrogen displacement reaction from (5Z)-5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives and cyclic secondary amines. mdpi.com Polyethylene glycol (PEG) has also been used as a green reaction medium in the microwave-assisted synthesis of functionalized thiazolones, leading to good yields in short reaction times. heteroletters.org

Ultrasound-assisted synthesis is another energy-efficient method that offers advantages like faster reactions, higher yields, and milder conditions. nih.gov The synthesis of thiazolone derivatives integrated with pyrazoline has been achieved using a catalyst-free protocol under ultrasonication. jmchemsci.com This technique has also been applied to the one-pot, three-component synthesis of novel thiazolo[2,3-e] academie-sciences.frmdpi.comresearchgate.netdiazaphosphole derivatives, resulting in high yields within a short timeframe. nih.gov The use of morpholine (B109124) as a catalyst in aqueous conditions under ultrasonic irradiation has been reported for the synthesis of 2-amino-4H-chromene derivatives. researchgate.net

Furthermore, the use of biodegradable and reusable catalysts is a key aspect of green synthesis. Vitamin B1 has been employed as a green catalyst for the synthesis of hydrazono-thiazolones, demonstrating good yields and aligning with sustainable practices. tandfonline.comresearchgate.net

The following tables summarize the findings from various green chemistry approaches in the synthesis of 2-amino-4(5H)-thiazolone and its derivatives.

Table 1: Microwave-Assisted Synthesis of (5Z)-2-Amino-5-arylidene-1,3-thiazol-4(5H)-one Derivatives mdpi.com

| Aldehyde | Amine | Product | Yield (%) |

| Benzaldehyde | Pyrrolidine | 5a | 85 |

| 4-Chlorobenzaldehyde | Pyrrolidine | 5b | 88 |

| 4-Fluorobenzaldehyde | Pyrrolidine | 5c | 90 |

| Benzaldehyde | Piperidine | 5d | 82 |

| 4-Chlorobenzaldehyde | Piperidine | 5e | 86 |

| This table is based on the data from the synthesis of (5Z) 2-amino-5-arylidene-1,3-thiazol-4(5H)-one derivatives by sulfur/nitrogen displacement reaction from (5Z) 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives and cyclic secondary amines under microwave irradiation. |

Table 2: Ultrasound-Assisted Synthesis of Thiazolo[2,3-e] academie-sciences.frmdpi.comresearchgate.netdiazaphosphole Derivatives nih.gov

| Aldehyde | Reaction Time (min) | Yield (%) |

| Benzaldehyde | 30 | 85 |

| 4-Chlorobenzaldehyde | 45 | 90 |

| 4-Methoxybenzaldehyde | 35 | 88 |

| 4-Nitrobenzaldehyde | 60 | 82 |

| This table summarizes the results of the one-pot, three-component synthesis of ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] academie-sciences.frmdpi.comresearchgate.netdiazaphosphole-6-carboxylates under ultrasonic irradiation. |

Table 3: Green Synthesis of Hydrazono-thiazolones using Vitamin B1 as a Catalyst tandfonline.com

| Reactant | Product | Yield (%) |

| 2-((Furan-2-yl)methylene)hydrazine-1-carbothioamide | 2-[2-((Furan-2-yl)methylene)hydrazinyl]thiazol-4(5H)-one (6a) | 85 |

| 2-(1-(Thiophen-2-yl)ethylidene)hydrazine-1-carbothioamide | 2-[2-(1-(Thiophen-2-yl)ethylidine)hydrazinyl]thiazol-4(5H)-one (6g) | 81 |

| 2-((1H-indol-2-yl)methylene)hydrazine-1-carbothioamide | 2-[2-((1H-indol-2-yl)methylene)hydrazinyl]thiazol-4(5H)-one (6e) | 72 |

| This table presents the yields of 2-hydrazonothiazolidin-4(5H)-one derivatives synthesized using vitamin B1 as a green catalyst. |

Advanced Research in Biological Activities and Therapeutic Potential

Enzyme Inhibition Studies

Derivatives of the 2-amino-4(5H)-thiazolone core structure have demonstrated significant inhibitory activity against key enzymes, paving the way for potential therapeutic applications. The focus of this research has been particularly intense in the areas of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and 5-Lipoxygenase (5-LOX) inhibition.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-HSD1 is a crucial enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, a glucocorticoid. nih.gov This conversion amplifies glucocorticoid action in key metabolic tissues like the liver and adipose tissue. endocrine-abstracts.orgif-pan.krakow.pl Overactivity of 11β-HSD1 is linked to the pathogenesis of metabolic syndrome, type 2 diabetes, and Cushing's syndrome. endocrine-abstracts.orgresearchgate.netnih.gov Consequently, the inhibition of this enzyme is a promising therapeutic strategy. Derivatives of 2-amino-4(5H)-thiazolone have emerged as potent and selective inhibitors of 11β-HSD1. researchgate.netacs.org

Extensive Structure-Activity Relationship (SAR) studies have been conducted to optimize the inhibitory potency of 2-amino-4(5H)-thiazolone derivatives against 11β-HSD1. These studies have revealed that the nature of the substituents at the C-2 amino group and the C-5 position of the thiazolone ring significantly influences inhibitory activity. researchgate.net

Key findings from SAR studies include:

Substituents at the C-2 Amino Group: Introducing bulky, lipophilic groups at the 2-amino position generally enhances inhibitory potency. For instance, derivatives with an adamantylamino group at C-2 have shown high activity. nih.gov An X-ray co-crystal structure of a thiazolone derivative with human 11β-HSD1 revealed a large lipophilic pocket that can be accessed by substitutions at the 2-position. acs.org This finding led to the development of a 3-noradamantyl analogue with a high inhibitory constant (Ki) of 3 nM for human 11β-HSD1. acs.org

Substituents at the C-5 Position: The substitution pattern at the C-5 position also plays a critical role. The incorporation of spirocycloalkyl groups, particularly a spiro-cyclohexane ring system, has been shown to result in high inhibitory activity against 11β-HSD1. researchgate.net For example, a derivative containing a spiro system of thiazole (B1198619) and cyclohexane (B81311) rings demonstrated 54.53% inhibition of 11β-HSD1 at a concentration of 10 µM. researchgate.net Another study found that a compound with a cyclohexane substituent at the C-5 position in a spiro system showed 82.5% inhibition at the same concentration. researchgate.net

Comparison of Alkyl Groups: Studies comparing different alkyl groups have also provided valuable insights. For example, research comparing methyl and allyl derivatives at the amino group found that the methyl derivatives were weaker inhibitors of 11β-HSD1. nih.gov Molecular modeling suggested that the absence of the larger allyl group could lead to a rotation of the entire ligand molecule, affecting its interaction with the enzyme. nih.gov

| Compound Series | Key Substituent(s) | Observed Activity/Potency | Reference |

|---|---|---|---|

| 2-(Cycloalkylamino)-5-spirocycloalkyl-4(5H)-thiazolones | Cycloalkylamines at C-2, Spirocycloalkyl groups at C-5 | Identified several potent 11β-HSD1 inhibitors. | acs.org |

| 2-(3-Noradamantylamino)-4(5H)-thiazolone derivative | 3-Noradamantyl group at C-2 | Potent inhibitor with a Ki of 3 nM for human 11β-HSD1. | acs.org |

| 2-(Isopropylamino)thiazol-4(5H)-one derivative | Spiro system of thiazole and cyclohexane rings | Showed the highest degree of 11β-HSD1 inhibition (54.53% at 10 µM) among tested compounds. | researchgate.net |

| N-tert-butyl substituted 2-aminothiazol-4(5H)-one | Cyclohexane substituent at C-5 in a spiro system | Highest inhibitory activity for 11β-HSD1 (82.5% at 10 µM). | researchgate.net |

| 2-(Adamantan-1-ylamino)thiazol-4(5H)-one derivatives | Adamantan-1-ylamino group at C-2 | Most were active, showing greater than 50% inhibition of 11β-HSD1 at 10 µM. | nih.gov |

A critical aspect of developing 11β-HSD1 inhibitors is ensuring their selectivity over the isoform 11β-HSD2. researchgate.net While 11β-HSD1 primarily functions as a reductase, converting cortisone to cortisol, 11β-HSD2 catalyzes the reverse reaction, inactivating cortisol to cortisone. nih.gov This inactivation is vital in mineralocorticoid target tissues to prevent illicit activation of the mineralocorticoid receptor by cortisol. Therefore, non-selective inhibition could lead to undesirable side effects.

Research has focused on developing 2-amino-4(5H)-thiazolone derivatives that exhibit high selectivity for 11β-HSD1. nih.govresearchgate.net For instance, 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives were found to be not only potent inhibitors of 11β-HSD1 but also showed less than 45% inhibition of 11β-HSD2 activity at a concentration of 10 µM, indicating a degree of selectivity. nih.gov Similarly, a derivative with a spiro system of thiazole and cyclohexane rings was identified as the most selective inhibitor of 11β-HSD1 among the tested compounds in one study. researchgate.net Another study reported that derivatives with ethyl and n-propyl groups at C-5 of the thiazole ring were completely selective, inhibiting 11β-HSD2 to a high degree (47.08% and 54.59% at 10 µM, respectively) without affecting 11β-HSD1. researchgate.net

The targeted inhibition of 11β-HSD1 by 2-amino-4(5H)-thiazolone derivatives holds significant promise for the treatment of various metabolic disorders. By reducing the intracellular production of cortisol in key metabolic tissues, these inhibitors can ameliorate the symptoms associated with glucocorticoid excess. endocrine-abstracts.orgbiorxiv.org

Type 2 Diabetes: Elevated cortisol levels contribute to insulin (B600854) resistance and increased hepatic glucose production. endocrine-abstracts.orgendocrine-abstracts.org Selective 11β-HSD1 inhibitors have been shown to lower blood glucose and improve insulin sensitivity in animal models. endocrine-abstracts.org Clinical trials with 11β-HSD1 inhibitors have demonstrated reductions in HbA1c in patients with type 2 diabetes. endocrine-abstracts.org Recent research also suggests that the effectiveness of 11β-HSD1 inhibitors can be dependent on baseline cortisol levels, paving the way for more targeted treatment approaches. medrxiv.org

Cushing's Syndrome: This condition is characterized by prolonged exposure to high levels of cortisol. endocrine-abstracts.orgbiorxiv.org Inhibition of 11β-HSD1 presents a novel therapeutic approach to manage the symptoms of Cushing's syndrome by reducing tissue-specific cortisol levels. biorxiv.org Studies in mouse models of Cushing's syndrome have shown that 11β-HSD1 inhibitors can prevent glucocorticoid-associated morbidities. biorxiv.org

Metabolic Syndrome: This cluster of conditions, including central obesity, hypertension, and dyslipidemia, is strongly linked to glucocorticoid excess. endocrine-abstracts.orgendocrine-abstracts.org Overexpression of 11β-HSD1 in adipose tissue and liver can reproduce features of the metabolic syndrome. endocrine-abstracts.org By inhibiting 11β-HSD1, these compounds can potentially offer a comprehensive treatment that improves insulin sensitivity, lowers lipid levels, reduces blood pressure, and reverses fatty liver. endocrine-abstracts.org

5-Lipoxygenase (5-LOX) Inhibition

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. nih.govmdpi.com Inhibition of 5-LOX is a well-established strategy for the treatment of inflammatory diseases. Thiazolone derivatives have been identified as potent inhibitors of this enzyme.

While some thiazolinone-based compounds have been identified as direct, allosteric inhibitors of 5-LOX, others may exhibit different mechanisms. nih.gov For instance, the compound (Z)-5-(4-methoxybenzylidene)-2-(p-tolyl)-5H-thiazol-4-one was found to be a potent and selective direct 5-LOX inhibitor with a novel mode of action, distinct from other established inhibitors. nih.gov Its action was independent of the cellular redox tone and the stimulus used for 5-LOX activation, suggesting an allosteric binding site. nih.gov

Other studies on thiazole derivatives have also pointed towards direct interaction with the enzyme. Molecular docking simulations have suggested that these compounds can bind to regions of 5-LOX that are relevant to enzyme inhibition, indicating a competitive or direct binding mechanism. mdpi.com The development of dual inhibitors targeting both 5-LOX and other inflammatory enzymes, such as microsomal prostaglandin (B15479496) E2 synthase-1, has also been explored using 2-aminothiazole-featured compounds. nih.gov

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Inhibition of cyclin-dependent kinase 2 (CDK2) is a well-established therapeutic strategy in oncology, and 2-amino-4(5H)-thiazolone derivatives have emerged as potent inhibitors of this enzyme. jst.go.jpjst.go.jp

Novel series of thiazolone and fused thiazolthione derivatives have been shown to exhibit potent inhibitory activity against the CDK2/cyclin A2 complex, with IC₅₀ values in the nanomolar range (105.39–742.78 nM). jst.go.jpjst.go.jp Among these, certain fused thiazolthione compounds revealed the highest potency, with IC₅₀ values as low as 105.39 nM. jst.go.jpjst.go.jp

The inhibitory effect on CDK2 translates directly to significant anti-proliferative activity against various cancer cell lines. These compounds have demonstrated cytotoxicity against both breast and colon cancer cell lines, with IC₅₀ values ranging from 0.54 to 5.26 µM and 0.83 to 278 µM, respectively. jst.go.jpjst.go.jp Further mechanistic studies on the MCF-7 breast cancer cell line revealed that specific thiazolone derivatives induce cell-cycle arrest at the Pre-G1/G2-M phases and promote apoptosis through the activation of caspase-7. jst.go.jpjst.go.jp The antitumor activity of these pseudothiohydantoin derivatives is attributed, at least in part, to their inhibition of CDK2. nih.gov

Table 2: CDK2 Inhibition and Cytotoxicity of Thiazolone Derivatives

| Compound Type | Target | IC₅₀ (Enzyme Inhibition) | Cancer Cell Line | IC₅₀ (Cytotoxicity) | Reference |

|---|---|---|---|---|---|

| Fused Thiazolthione (4) | CDK2/cyclin A2 | 105.39 nM | Breast & Colon | 0.54–5.26 µM | jst.go.jpjst.go.jp |

| Fused Thiazolthione (6) | CDK2/cyclin A2 | 139.27 nM | Breast & Colon | 0.83–278 µM | jst.go.jpjst.go.jp |

α-Amylase Inhibition in Anti-Diabetic Research

Inhibiting carbohydrate-hydrolyzing enzymes like α-amylase is a key strategy for managing postprandial hyperglycemia in diabetes. mdpi.com Derivatives of 2-amino-4(5H)-thiazolone have been investigated as potential α-amylase inhibitors.

A series of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones were synthesized and evaluated for their anti-diabetic properties. nih.gov While these compounds were found to be fairly good inhibitors of α-amylase, their activity was less potent than the standard drug, acarbose (B1664774) (IC₅₀ = 5.89 ± 0.08 μM). nih.gov The IC₅₀ values for the tested thiazolone derivatives ranged from 6.67 ± 0.10 μM to 9.26 ± 0.08 μM. nih.gov In another study, indenoquinoxaline-thiazole hybrids were tested, showing potent α-amylase inhibition with IC₅₀ values ranging from 17.58 ± 0.74 to 121.6 ± 5.14 μM. nih.gov Thiazolidinedione derivatives have also been identified as effective α-amylase inhibitors. mdpi.com Although their primary anti-diabetic mechanism is often linked to PPAR-γ activation, some derivatives also show excellent antiglycation activity, which can help reduce diabetic complications. nih.govresearchgate.nettandfonline.com

Table 3: α-Amylase Inhibitory Activity of 2-Amino-4(5H)-Thiazolone Derivatives

| Compound Series | IC₅₀ Range (μM) | Standard | Standard IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones | 6.67 - 9.26 | Acarbose | 5.89 | nih.gov |

Other Enzyme Targets and Their Modulation by 2-Amino-4(5H)-Thiazolone Derivatives

The versatility of the 2-amino-4(5H)-thiazolone scaffold allows for its interaction with a variety of other enzymatic targets, highlighting its broad therapeutic potential. nanobioletters.com

11β-Hydroxysteroid Dehydrogenase (11β-HSD): Derivatives of 2-amino-4(5H)-thiazolone are potent and selective inhibitors of 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol and is a target for metabolic diseases. acs.orgresearchgate.net SAR studies have shown that introducing large, bulky hydrophobic groups, such as cyclopentylamino or adamantylamino, at the C2-amino position enhances hydrophobic interactions within the enzyme's binding pocket, boosting inhibitory activity. researchgate.net Furthermore, incorporating a spirocycloalkyl group at the C5-position can also significantly increase potency. acs.org For instance, a derivative with a spiro-cyclohexane system at C5 showed high 11β-HSD1 inhibition (54.53% at 10 µM). nih.gov A 3-noradamantyl analogue was identified as a particularly potent inhibitor with a Kᵢ of 3 nM. acs.org

Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A): A series of (5Z)-2-amino-5-arylidene-1,3-thiazol-4(5H)-one derivatives were designed as inhibitors of DYRK1A. mdpi.com SAR studies revealed that the presence of a hydroxyl group in the para-position of the 5-arylidene phenyl ring was crucial for achieving sub-micromolar inhibitory activity against DYRK1A. mdpi.com

Fibroblast Growth Factor Receptor 1 (FGFR1) Kinase: Certain benzylidene derivatives of 2-amino-4(5H)-thiazolone have been identified as inhibitors of FGFR1 kinase, which is a target in cancer therapy.

Antimicrobial Activities

Derivatives of 2-amino-4(5H)-thiazolone are well-documented for their broad-spectrum antimicrobial activities, including antibacterial and antifungal properties. nih.govnanobioletters.comsemanticscholar.orgrroij.com

Numerous studies have demonstrated the efficacy of 2-amino-4(5H)-thiazolone derivatives against both Gram-positive and Gram-negative bacteria.

A series of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid derivatives showed good to moderate activity against all tested bacterial strains, with performance comparable to the standard drug Ampicillin. rroij.com

Another study focusing on (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acid derivatives found that several compounds, including those derived from 3-methylbutanoic, 3- or 4-methylpentanoic, and succinic acids, possessed high antibacterial activity. semanticscholar.org The unsubstituted propanoic acid derivative from this series was notably active against Bacillus subtilis. semanticscholar.org

The synthesis of 2-(benzyl(substituted phenyl)amino)-5-(substituted benzylidene)thiazol-4(5H)-ones yielded compounds that exhibited significant antibacterial activity against B. subtilis, Staphylococcus aureus, and Escherichia coli. nanobioletters.com

Research on 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one derivatives showed that all synthesized compounds possessed antimicrobial activity. scielo.br Specifically, a 2,6-dichlorobenzylidene derivative was most active against Klebsiella pneumoniae, while a 2,6-dihydroxybenzylidene derivative was most active against E. coli. scielo.br

Table 4: Antibacterial Activity of Selected 2-Amino-4(5H)-Thiazolone Derivatives

| Derivative Class | Key Active Compounds/Substituents | Target Bacteria | Reference |

|---|---|---|---|

| (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acids | Various amino acid derivatives | Gram-positive and Gram-negative bacteria | rroij.com |

| (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acids | Unsubstituted propanoic acid derivative | Bacillus subtilis | semanticscholar.org |

| 2-(benzyl(substituted phenyl)amino)-5-(substituted benzylidene)thiazol-4(5H)-ones | Compounds 3b, 3d, 3e, 3l, 3m | B. subtilis, S. aureus, E. coli | nanobioletters.com |

Antifungal Activity, Including Anti-Candida Albicans

Derivatives of 2-amino-4(5H)-thiazolone have shown considerable promise as antifungal agents, with notable activity against various fungal strains, including the opportunistic pathogen Candida albicans. mdpi.comsemanticscholar.orgjchemrev.com The conjugation of amino acids with thiazole moieties has been found to enhance antifungal properties. researchgate.net Specifically, lysine (B10760008) and arginine conjugates of 2-amino-4-phenylthiazole (B127512) demonstrated the highest antifungal activity in a study, which was attributed to their basic nature allowing for better penetration of the fungal surface. researchgate.net

Research into trisubstituted 2-amino-4,5-diarylthiazole derivatives has identified compounds with potent anti-Candida albicans activity. nih.govnih.gov Through a screening process, the derivative 5a8 was found to have a Minimum Inhibitory Concentration (MIC80) of 9 μM, an efficacy comparable to the standard antifungal drug fluconazole (B54011). nih.govnih.gov Similarly, other studies have reported that newly synthesized thiazolin-4-one derivatives can be significantly more active than fluconazole and ketoconazole. mdpi.com For instance, 2-(methylamino)thiazol-4(5H)-one (10) and 5-(2,4-dichlorobenzylidene)-2-(naphthalen-1-ylamino) thiazol-4(5H)-one (9b) were found to be over 250 to 500 times more active than the reference drugs. mdpi.com

Several studies have confirmed the broad-spectrum antifungal potential of these compounds. (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acid derivatives showed high activity, with the unsubstituted propanoic acid derivative being particularly effective against Aspergillus flavus. semanticscholar.org Another novel series of 2-amino-4-phenylthiazole derivatives also exhibited significant antifungal activity when compared to fluconazole. asianpubs.org

Table 1: Antifungal Activity of Selected 2-amino-4(5H)-thiazolone Derivatives

| Compound | Target Organism | Activity/Measurement | Source |

|---|---|---|---|

| 5a8 | Candida albicans | MIC80 = 9 μM | nih.gov, nih.gov |

| 2-(methylamino)thiazol-4(5H)-one (10) | Candida strains | Over 250-500 times more active than ketoconazole/fluconazole | mdpi.com |

| 5-(2,4-dichlorobenzylidene)-2-(naphthalen-1-ylamino) thiazol-4(5H)-one (9b) | Candida strains | Over 250-500 times more active than ketoconazole/fluconazole | mdpi.com |

| Lysine and Arginine conjugates of 2-amino-4-phenylthiazole | Fungal strains | Highest antifungal activity among tested amino acid conjugates | researchgate.net |

| Unsubstituted propanoic acid derivative of (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acid | Aspergillus flavus | Significant antifungal activity | semanticscholar.org |

Antiviral Activity

The antiviral potential of 2-amino-4(5H)-thiazolone derivatives has been highlighted in several studies. nih.govresearchgate.netmdpi.com Research has shown that specific derivatives are effective against a range of viruses by inhibiting viral replication through various mechanisms. For instance, certain thiazolone compounds have demonstrated efficacy against viruses such as vaccinia and Marburg.

More recent research has focused on influenza viruses. A study on novel substituted aminothiazole derivatives identified two compounds, 3-((4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid (6e) and 3-{(4-acetamidophenyl)[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}amino}propanoic acid (5e) , that exhibited significant antiviral activity against influenza A, comparable to oseltamivir (B103847) and amantadine. mdpi.com This suggests that the 2-aminothiazole (B372263) scaffold is a promising starting point for the development of new antiviral agents. mdpi.com

Mechanisms of Antimicrobial Action

The antimicrobial effects of 2-amino-4(5H)-thiazolone derivatives are attributed to their ability to interfere with critical microbial cellular processes.

In bacteria, a primary mechanism involves the inhibition of enzymes essential for cell wall biosynthesis. Specifically, 2-amino-4(5H)-thiazolone targets and inhibits UDP-N-acetylmuramate/L-alanine ligase, an enzyme crucial for the production of peptidoglycan, a vital component of bacterial cell walls.

In fungi, the mechanism often involves the inhibition of key enzymes. Molecular docking studies on the highly active anti-Candida compound 5a8 suggest it interacts with several target proteins, including glutamine-fructose-6-phosphoamidamitransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov The inhibition of lanosterol 14α-demethylase (also known as fungal CYP51A1), an enzyme critical for ergosterol (B1671047) biosynthesis in fungi, is a common mechanism for azole antifungal drugs and has been identified as a target for thiazolin-4-one derivatives as well. mdpi.com The biological activity is primarily attributed to interactions such as π-π stacking, hydrophobic interactions, and hydrogen bonding with these protein targets. nih.gov

Anticancer and Antitumor Activities

Thiazolone derivatives are recognized for their significant potential as anticancer agents, capable of inhibiting tumor growth through various molecular pathways. ontosight.aiontosight.ai Studies have demonstrated that these compounds can suppress cancer cell proliferation and induce programmed cell death, or apoptosis.

Inhibition of Cancer Cell Proliferation

A primary anticancer mechanism of 2-amino-4(5H)-thiazolone derivatives is the inhibition of cancer cell proliferation. Research has consistently shown that these compounds can effectively halt the growth of various human cancer cell lines in a dose-dependent manner. nih.gov For example, the synthetic compound MMPT (5-[(4-methylphenyl)methylene]-2-(phenylamino)-4(5H)-thiazolone) was found to inhibit the growth of several human lung cancer cell lines with 50% inhibitory concentrations (IC50) ranging from 4.9 to 8.0 μM. nih.gov

Further studies have identified derivatives with potent antiproliferative activity against gastric adenocarcinoma, lung adenocarcinoma, and fibrosarcoma cells. plos.org Among a series of N,4-diaryl-1,3-thiazole-2-amines, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) emerged as the most potent, with IC50 values in the sub-micromolar range. plos.org This compound was found to inhibit tubulin polymerization, a critical process for cell division. plos.orgnih.gov Similarly, other 2-amino-4-phenylthiazole derivatives have been shown to hinder tubulin polymerization and interfere with microtubule assembly. nih.gov The cytotoxic effects of these compounds often appear to be selective, with some derivatives showing significant toxicity to cancer cells while having no obvious toxic effects on normal human fibroblasts at similar concentrations. nih.gov

Specific Cancer Cell Line Efficacy

The anticancer activity of 2-amino-4(5H)-thiazolone derivatives has been evaluated against a wide array of human cancer cell lines, demonstrating varied and specific efficacy.

A study involving new 2-(cyclopentylamino)thiazol-4(5H)-one derivatives assessed their activity against several cell lines, noting particular reductions in cell viability for Caco-2 (colon), MDA-MB-231 (breast), and SK-MEL-30 (skin melanoma) cells. nih.govmdpi.comresearchgate.netnih.govresearchgate.net The compound 5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one (3g) was identified as the most effective inhibitor of tumor cell proliferation in this series. nih.govresearchgate.net

Another investigation into (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acid derivatives found that compounds with 3-(hydroxy)-, 3-(1H-imidazol-4-yl)-, and 3-(4-hydroxyphenyl)propanoic acid, as well as a succinic acid derivative, were the most active against the human breast cancer cell lines MCF-7 and BT-474. semanticscholar.org The compound MMPT was effective against several lung cancer cell lines, with its inhibitory effect being independent of p53 status. nih.gov Derivatives have also shown activity against pancreatic carcinoma (PANC-1) and glioma (U-118 MG) cell lines. mdpi.comresearchgate.netnih.gov

Table 2: Efficacy of Selected 2-amino-4(5H)-thiazolone Derivatives Against Specific Cancer Cell Lines

| Compound/Derivative Series | Cell Line | Effect/Measurement | Source |

|---|---|---|---|

| 5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one (3g) | Caco-2, MDA-MB-231, SK-MEL-30 | Most inhibited tumor cell proliferation in its series | nih.gov, researchgate.net |

| 2-(cyclopentylamino)thiazol-4(5H)-one derivatives | PANC-1, U-118 MG | Assessed for anticancer activity | researchgate.net, nih.gov, mdpi.com |

| (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) derivatives | MCF-7, BT-474 | Most active compounds in the series | semanticscholar.org |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 (gastric), A549 (lung), HT-1080 (fibrosarcoma) | IC50 values between 0.36 and 0.86 μM | plos.org |

| MMPT | Human lung cancer cell lines | IC50 values between 4.9 and 8.0 μM | nih.gov |

| 2-amino-4-phenylthiazole derivative | MCF-7 (breast), AGS (gastric) | Time- and dose-dependent inhibition of proliferation | researchgate.net |

| Thiazolone derivative 4c | MCF-7 | IC50 = 2.57 µM | mdpi.com |

Apoptotic Activity Induction

Beyond inhibiting proliferation, a key aspect of the anticancer potential of 2-amino-4(5H)-thiazolone derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net This process is crucial for eliminating malignant cells from the body.

Treatment of lung cancer cells with the compound MMPT was shown to induce apoptosis, evidenced by the cleavage of caspases-3, -8, and -9, as well as poly(ADP-ribose) polymerase (PARP), and the release of cytochrome c from mitochondria. nih.gov The induction of apoptosis by MMPT was linked to the activation of c-Jun N-terminal kinase (JNK). nih.gov Similarly, a novel thiazolidin compound, DBPT , was found to induce JNK-mediated apoptosis in human colorectal cancer cells through both caspase-dependent and -independent pathways. nih.gov

Other studies have reinforced these findings. Novel thiazolone derivatives have been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis in MCF-7 breast cancer cells, which was confirmed by the activation of caspase-7. jst.go.jp Another thiazole derivative, 4c , significantly increased the percentage of early and late apoptotic cells in MCF-7 cultures. mdpi.com The apoptotic effect is also linked to the modulation of key regulatory proteins, with studies showing changes in the expression of BAX, BCL-2, and FAS, which are all markers of apoptosis. researchgate.net

Role in Tumor Cell Proliferation and Differentiation

Recent research has illuminated the potential of 2-amino-4(5H)-thiazolone derivatives in oncology, specifically their influence on tumor cell proliferation and differentiation. mdpi.comnih.gov A key mechanism of action for these compounds is the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, particularly isoforms 1 and 2. mdpi.comnih.govresearchgate.net These enzymes are crucial in regulating glucocorticoid metabolism at the tissue level, which in turn can modulate cell proliferation and differentiation. mdpi.comnih.govresearchgate.net

Derivatives of 2-amino-4(5H)-thiazolone have been synthesized and evaluated for their inhibitory effects on 11β-HSD1 and 11β-HSD2. For instance, certain 2-(isopropylamino)thiazol-4(5H)-one and N-tert-butyl substituted 2-aminothiazol-4(5H)-one derivatives have demonstrated significant inhibitory activity against these isoforms. mdpi.comsemanticscholar.org The inhibition of these enzymes is considered a promising strategy in anti-cancer therapy as it can affect the autocrine signaling that promotes tumor growth. mdpi.comnih.gov

Studies have shown that the substitution pattern on the thiazolone ring significantly influences the inhibitory activity and selectivity for 11β-HSD1 versus 11β-HSD2. researchgate.netsemanticscholar.org For example, a derivative featuring a spiro system of thiazole and cyclohexane rings exhibited potent and selective inhibition of 11β-HSD1. mdpi.comsemanticscholar.org In contrast, other derivatives have shown higher selectivity for 11β-HSD2. mdpi.com This differential inhibition highlights the potential for developing targeted therapies.

The following table summarizes the inhibitory activity of selected 2-amino-4(5H)-thiazolone derivatives against 11β-HSD1 and 11β-HSD2.

| Derivative Type | Target Enzyme | Notable Inhibition | Reference |

| 2-(Isopropylamino)thiazol-4(5H)-one with spiro-cyclohexane | 11β-HSD1 | 54.53% inhibition at 10 µM | mdpi.com |

| N-tert-butyl-2-aminothiazol-4(5H)-one with spiro-cyclohexane | 11β-HSD1 | 82.5% inhibition at 10 µM | semanticscholar.org |

| 2-(Isopropylamino)thiazol-4(5H)-one with ethyl or n-propyl at C-5 | 11β-HSD2 | 47.08% and 54.59% inhibition at 10 µM, respectively | nih.gov |

| N-tert-butyl-2-aminothiazol-4(5H)-one with phenyl at C-5 | 11β-HSD2 | 53.57% inhibition at 10 µM | semanticscholar.org |

Antioxidant Properties and Redox Status Modulation

The antioxidant potential of 2-amino-4(5H)-thiazolone derivatives has been an area of active investigation. nih.govresearchgate.net These compounds can influence the cellular redox status, which is a critical factor in various pathological conditions. arvojournals.org

One study investigating 2-(cyclopentylamino)thiazol-4(5H)-one derivatives found that these compounds could induce oxidative stress in cancer cell lines. researchgate.netresearchgate.net Specifically, treatment with a derivative that strongly inhibited tumor cell proliferation led to a decrease in the levels of reduced glutathione (B108866), a key intracellular antioxidant. researchgate.netresearchgate.net This suggests that the anticancer activity of some of these derivatives may be linked to their ability to modulate the cellular redox balance. researchgate.net

Furthermore, the antioxidant activity of a series of 2-amino-5-alkylidene-thiazol-4-ones was found to correlate with their ability to inhibit the enzyme xanthine (B1682287) oxidase. researchgate.net Xanthine oxidase is a source of reactive oxygen species, and its inhibition can lead to a reduction in oxidative stress. researchgate.net

The modulation of the cellular redox state by exogenous agents like N-acetylcysteine (NAC) has been shown to be a viable strategy to protect against photooxidative damage, partly by affecting thioredoxin and glutathione levels. arvojournals.org This highlights the therapeutic potential of compounds that can influence these pathways. The ability of 2-amino-4(5H)-thiazolone derivatives to impact cellular redox status makes them interesting candidates for further research in diseases associated with oxidative stress. nih.govresearchgate.net

Anti-inflammatory Potential

Derivatives of 2-amino-4(5H)-thiazolone have demonstrated significant anti-inflammatory properties, making them promising candidates for the development of new anti-inflammatory drugs. researchgate.netnih.gov Their mechanisms of action are diverse and target key pathways in the inflammatory response.

One line of research has focused on 2-amino-5-alkylidene-thiazol-4-ones, which have been shown to exert anti-inflammatory effects on human peripheral blood mononuclear cells. researchgate.net The proposed mechanism for this activity is the inhibition of NF-κB, a crucial transcription factor that regulates the expression of many pro-inflammatory genes. researchgate.net

Another class of derivatives, pyrazolyl thiazolones, has exhibited potent anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), two key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators. nih.gov Some of these compounds showed COX-2 inhibitory activity comparable to the standard drug celecoxib. nih.gov

The anti-inflammatory potential of the 2-aminothiazole scaffold is well-recognized, with various derivatives being synthesized and evaluated for their ability to mitigate inflammation in both acute and chronic models. researchgate.net The versatility of the thiazolone core allows for structural modifications to optimize anti-inflammatory potency and selectivity. ontosight.ai

Anti-glycation Effects in Diabetes Research

In the context of diabetes research, 2-amino-4(5H)-thiazolone derivatives have emerged as potent anti-glycation agents. researchgate.nettandfonline.comnih.gov Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of advanced glycation end products (AGEs). nih.gov The accumulation of AGEs is implicated in the development of diabetic complications. nih.gov

A study on a series of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones revealed that these compounds possess excellent in vitro anti-glycation activity. researchgate.nettandfonline.com In fact, all the tested compounds in this series were found to be more potent inhibitors of glycation than the standard agent aminoguanidine. researchgate.nettandfonline.com

The ability of these thiazolone derivatives to prevent the formation of AGEs suggests their potential therapeutic utility in preventing or slowing the progression of diabetic complications. nih.gov The mechanism of their anti-glycation effect is an area of ongoing investigation. This line of research highlights a promising application for 2-amino-4(5H)-thiazolone derivatives beyond their well-known antimicrobial and anticancer activities. nih.gov

Investigation of Other Reported Biological Activities

Beyond the specific areas detailed above, the 2-amino-4(5H)-thiazolone scaffold is a versatile platform that has yielded derivatives with a wide range of other biological activities. ontosight.ainih.gov These include antimicrobial, antifungal, and antiviral properties. nih.gov

The core structure of 2-amino-4(5H)-thiazolone is considered a "privileged scaffold" in medicinal chemistry, meaning it can serve as a template for the design of ligands for diverse biological targets. ontosight.ai The amino group at the 2-position is particularly important for the biological activity of many of these compounds.

The broad spectrum of reported activities underscores the therapeutic potential of this class of compounds. ontosight.ai Continued exploration of the structure-activity relationships of 2-amino-4(5H)-thiazolone derivatives is likely to lead to the discovery of new and potent therapeutic agents for a variety of diseases. ontosight.ai

Computational and Modeling Approaches in 2 Amino 4 5h Thiazolone Research

Molecular Docking Studies

Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. In the context of 2-amino-4(5H)-thiazolone research, docking studies have been instrumental in elucidating how these derivatives interact with their biological targets, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.govmdpi.comresearchgate.net Other targets that have been investigated include human pancreatic alpha-amylase (HPA) and human serum albumin (HSA). nih.govnih.gov

Molecular modeling has revealed that the conformation of 2-amino-4(5H)-thiazolone derivatives within an enzyme's active site is crucial for their inhibitory activity. nih.gov For instance, studies on 11β-HSD1 inhibitors showed that the presence or absence of certain substituents, such as an allyl group on the amine, can cause the entire ligand molecule to rotate, which in turn affects its interactions with the enzyme. nih.gov

An X-ray co-crystal structure of a potent 2-amino-1,3-thiazol-4(5H)-one derivative (specifically, 2-(3-noradamantylamino)-1-thia-3-azaspiro[4.4]non-2-en-4-one) with human 11β-HSD1 provided critical insights. nih.gov This analysis revealed a large lipophilic pocket that is accessible through substitutions at the 2-position of the thiazolone ring. nih.gov This finding has guided the design of analogues with larger, more lipophilic groups at this position to enhance potency. nih.gov Further conformational studies on related compounds, such as 4-phenylamino-1,3-thiazol-2(5H)-one derivatives, have shown a preference for a synperiplanar arrangement of the phenylamine residue relative to the thiazolone system. bohrium.com

A key application of molecular docking is the prediction of a ligand's binding affinity for its target, which often correlates with its experimentally determined inhibitory potency (e.g., IC₅₀ value). For 2-amino-4(5H)-thiazolone derivatives, docking simulations have successfully reproduced experimental inhibition data against 11β-HSD1. researchgate.net

Derivatives featuring an adamantyl group, for example, have demonstrated high inhibitory activity. researchgate.net One of the most active compounds identified through this combined approach is 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, which exhibited a potent IC₅₀ value of 0.07 µM against 11β-HSD1 and greater selectivity compared to the known inhibitor carbenoxolone. mdpi.com Docking studies of other derivatives against anti-diabetic targets showed excellent binding affinities with human serum albumin (HSA) and, for select compounds, good affinity with human pancreatic alpha-amylase (HPA). nih.govnih.govtandfonline.com

| Compound | Target Enzyme | Inhibitory Activity (% at 10 µM or IC₅₀) | Docking Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i) | 11β-HSD1 | 82.82% | -8.1 | researchgate.net |

| 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3h) | 11β-HSD1 | IC₅₀ = 0.07 µM | Not Specified | mdpi.com |

| 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-5-methylthiazol-4(5H)-one (4m) | Anti-glycation | IC₅₀ = 1.095 µM | -7.2 (HSA) | nih.gov |

| 2-(2-(4-chlorobenzylidene)hydrazinyl)-5-methylthiazol-4(5H)-one (4h) | HPA | Good Binding Affinity | -6.7 (HPA) | nih.govtandfonline.com |

Docking studies are pivotal for identifying the specific molecular interactions that underpin a ligand's activity. For 2-amino-4(5H)-thiazolones, the amino group at the C2 position is consistently identified as a critical feature. It facilitates crucial hydrogen bonding with residues in the enzyme's active site, anchoring the molecule in a favorable orientation for inhibition.

Furthermore, the introduction of bulky, hydrophobic substituents at the C2 amino group, such as cyclopentylamino or adamantylamino, has been shown to significantly enhance inhibitory activity against 11β-HSD1. mdpi.com These groups engage in favorable hydrophobic interactions within the enzyme's large lipophilic substrate-binding pocket, leading to improved binding affinity and potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

In the study of thiazole-based compounds, QSAR models have been successfully developed to predict their inhibitory activities against various enzymes. For a series of 2-aminothiazole (B372263) based inhibitors of the lymphocyte-specific protein tyrosine kinase p56(lck), a validated linear QSAR model was established using 36 molecular descriptors selected by a genetic algorithm. nih.gov Another QSAR study on 2-amino-5-selenothiazole derivatives as anti-inflammatory agents yielded a model with a high regression correlation (R² ≈ 0.97), demonstrating strong predictive power. derpharmachemica.com

A QSAR investigation into 2-aminothiazole derivatives as inhibitors of the Hec1/Nek2 protein kinase, a target in cancer therapy, identified several key descriptors that significantly influence inhibitory activity. nih.gov These included:

ATSC1i (Moreau-Broto autocorrelation): Represents the spatial autocorrelation of a property along the molecule's topological structure. nih.gov

MATS8c (Moran autocorrelation): A descriptor weighted by atomic charges. nih.gov

RPSA (Relative Polar Surface Area): Related to the total molecular surface area. nih.gov

These models allow researchers to predict the activity of novel, hypothetical molecules before they are synthesized, thereby streamlining the drug discovery process. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

Beyond predicting a compound's potency, computational methods are also used to forecast its pharmacokinetic properties, collectively known as ADME. In silico ADME profiling assesses how a drug candidate is likely to be absorbed, distributed throughout the body, metabolized, and ultimately excreted. This early assessment is crucial for avoiding costly failures in later stages of drug development.

For derivatives of 2-amino-4(5H)-thiazolone (also known as pseudothiohydantoin), in silico ADME studies have been conducted to evaluate their potential as viable drug candidates. nih.gov In one study of 28 derivatives, lipophilicity—a key parameter for drug absorption—was evaluated. nih.gov The results showed that 27 of the 28 compounds had a calculated partition coefficient (logP) value below 5, thereby adhering to one of the conditions of Lipinski's rule of five, a widely used guideline for predicting drug-likeness. nih.gov

The comprehensive in silico ADME analysis of these derivatives indicated favorable parameters for absorption, distribution, metabolism, and excretion for most of the tested compounds. nih.gov Similar ADMET predictions were carried out for newly designed Hec1/Nek2 inhibitors, with results helping to select the most promising molecules for further analysis. nih.gov These findings suggest that the 2-amino-4(5H)-thiazolone scaffold is a promising starting point for developing orally bioavailable drugs. nih.gov

| Parameter | Finding | Implication | Reference |

|---|---|---|---|

| Lipophilicity (logP) | 27 out of 28 tested compounds had a value < 5. | Compliance with Lipinski's rule, suggesting good absorption/permeation. | nih.gov |

| ADME Profile | Favorable absorption, distribution, metabolism, and excretion parameters predicted. | Indicates good potential as drug candidates. | nih.gov |

| BBB Permeability | Most tested thiadiazole derivatives predicted to have no Blood-Brain Barrier permeability. | Suggests a lower likelihood of central nervous system side effects. | researchgate.net |

Lipophilicity Studies (logP, log kw (B13871080), RM0)

Lipophilicity is a critical physicochemical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For 2-amino-4(5H)-thiazolone derivatives, lipophilicity is typically evaluated using both experimental and computational methods.

Detailed research has been conducted on derivatives of 2-amino-4(5H)-thiazolone, also known as pseudothiohydantoin, to determine their lipophilicity. mdpi.comnih.gov Experimental values are often obtained through chromatographic techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and reverse-phase thin-layer chromatography (RP-TLC). nih.gov These methods yield the lipophilicity parameters log kw (from RP-HPLC) and RM0 (from RP-TLC), which are determined using methanol (B129727) as an organic modifier in the mobile phase. mdpi.comnih.gov

These experimental values are frequently compared with computationally calculated partition coefficients (logP). nih.gov Studies on a series of 28 pseudothiohydantoin derivatives, investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), revealed a clear relationship between the compound's structure and its lipophilicity. mdpi.comnih.gov For instance, the lowest log kw and RM0 values of 1.34 and 0.94, respectively, were recorded for 5-methyl-2-isopropylaminothiazol-4(5H)-one. mdpi.com It was observed that introducing larger substituents at the C-2 and C-5 positions of the thiazole (B1198619) ring, such as replacing an isopropylamino group with a tert-butylamino or adamantylamino group, resulted in an increase in both lipophilicity parameters. mdpi.com For all analyzed compounds, the log kw values were consistently higher than the RM0 values. mdpi.com Notably, 27 out of the 28 tested compounds satisfied Lipinski's rule by having a lipophilicity value below 5, indicating their potential as drug candidates. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational strategies used to identify and design new biologically active molecules. This approach has been applied to the 2-amino-4(5H)-thiazolone scaffold to discover novel inhibitors for various protein targets.

The process begins with the generation of a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. This model can be created based on the structure of a known active ligand (ligand-based) or the active site of a target protein (structure-based). ijper.org For instance, pharmacophore models have been developed for targets like Aurora kinase and 11β-HSD1, both of which are pursued in the context of 2-amino-4(5H)-thiazolone derivatives. nih.govnih.gov

Once a validated pharmacophore model is established, it is used as a 3D query to search large chemical databases in a process known as virtual screening. nih.govmedsci.org This allows for the rapid filtering of millions of compounds to identify those that match the pharmacophore features and are therefore more likely to be active. medsci.org The hits from this initial screening are often further refined using filters for drug-like properties and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. medsci.org This multi-step computational pipeline helps in prioritizing a manageable number of compounds for synthesis and biological testing, significantly streamlining the discovery of new potential therapeutic agents based on the 2-amino-4(5H)-thiazolone core. ijper.org

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic view of the interactions between a ligand, such as a 2-amino-4(5H)-thiazolone derivative, and its biological target at an atomic level. This computational method is crucial for understanding the stability of ligand-protein complexes and the precise nature of their binding interactions over time.

MD simulations are often initiated from a static docked pose or an experimental structure, such as an X-ray co-crystal structure. nih.govnih.gov Research on 2-amino-thiazole derivatives as potential Aurora kinase inhibitors utilized MD simulations to explore the dynamic behavior of the ligand-protein complex. nih.gov In such simulations, the complex is placed in a simulated physiological environment, typically a box of water molecules with ions, and the movements of all atoms are calculated over a period of time using a specific force field, such as OPLS (Optimized Potentials for Liquid Simulations). nih.gov

Table of Mentioned Compounds

Pharmacological and Toxicological Investigations Excluding Dosage/administration

In Vitro Pharmacological Studies

The in vitro evaluation of 2-amino-4(5H)-thiazolone derivatives has unveiled a range of biological activities, from effects on cell viability and enzyme function to influences on cellular stress pathways.

The impact of 2-amino-4(5H)-thiazolone derivatives on cell viability has been a key area of investigation, particularly in the context of anticancer research. The MTS assay, a colorimetric method to determine the number of viable cells by measuring metabolic activity, is frequently employed.

In one study, a series of nine new 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were tested for anticancer activity using the MTS assay against several human cancer cell lines, including colon carcinoma (Caco-2), pancreatic carcinoma (PANC-1), glioma (U-118 MG), breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30). nih.govresearchgate.net For most of these compounds, reductions in cell viability were observed, with particular efficacy noted against the Caco-2, MDA-MB-231, and SK-MEL-30 lines. nih.govresearchgate.net Another study reported that a library of 30 diverse 2-amino-5-alkylidene-thiazol-4-ones showed a low influence on the viability of HEK-293 cells, indicating a degree of selectivity. nih.gov

Conversely, not all derivatives exhibit cytotoxicity. Research on 2-amino, 5-nitrothiazole (B1205993) derivatives showed no cytotoxic effects against the MDA-MB-231 breast cancer cell line after 24 and 48 hours of incubation across a range of concentrations. cttjournal.com However, one specific derivative, (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione, did demonstrate a statistically significant cytotoxic effect on this cell line after 72 hours at a concentration of 100 μM/L. cttjournal.com

Derivatives of 2-amino-4(5H)-thiazolone have been extensively studied as inhibitors of various enzymes implicated in a range of diseases.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme, which converts inactive cortisone (B1669442) to active cortisol, is a significant target for metabolic syndrome therapies. nih.gov A multitude of studies have identified 2-amino-4(5H)-thiazolone derivatives as potent inhibitors of 11β-HSD1. nih.govnih.govmdpi.com The inhibitory activity is influenced by the substituents at both the C-2 amino group and the C-5 position of the thiazolone ring. researchgate.net For instance, introducing cycloalkylamines at the C-2 position and alkyl or spirocycloalkyl groups at the C-5 position has yielded several potent inhibitors. nih.gov A derivative containing a spiro system of thiazole (B1198619) and cyclohexane (B81311) rings demonstrated the highest degree of 11β-HSD1 inhibition (54.53% at 10 µM) in one study of 2-(isopropylamino)thiazol-4(5H)-one derivatives. nih.gov Another highly active compound, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, inhibited 11β-HSD1 by 82.82% at a concentration of 10 µM. mdpi.com The 3-noradamantyl analogue 8b was identified as a particularly potent inhibitor with a Ki of 3 nM. nih.gov

Table 1: Inhibitory Activity of 2-Amino-4(5H)-Thiazolone Derivatives against 11β-HSD1

| Compound Derivative | Inhibition % (at 10 µM) | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| 2-(Cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3h) | >50% | 0.07 | nih.gov |

| 2-(Adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i) | 82.82% | 0.31 | mdpi.com |

| 2-(Isopropylamino)thiazol-4(5H)-one with spiro-cyclohexane system (3h) | 54.53% | Not Determined | nih.gov |

5-Lipoxygenase (5-LOX): Lipoxygenases are enzymes involved in the inflammatory pathway. While research on 2-amino-4(5H)-thiazolone specifically against 5-LOX is limited, studies on related thiazolone structures provide insight. A series of 5-benzylidene-2-phenyl-4-thiazolones were identified as promising anti-inflammatory agents through their inhibition of lipoxygenase. researchgate.net Another study on pyrazolyl thiazolones found significant 15-LOX inhibitory activity, with IC₅₀ values ranging from 1.96 to 3.52 µM. nih.gov A series of synthesized thiazolone derivatives were evaluated against soybean 15-LOX, with 5-(4-methoxybenzylidene)-2-((2-methoxyphenyl) amino)thiazol-4(5H)-one being the most active compound. benthamdirect.com

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a strategy in cancer therapy. The antitumor mechanism of pseudothiohydantoin derivatives has been linked to CDK2 inhibition. nih.govresearchgate.net A study focused on designing novel CDK2 inhibitors developed a series of thiazolone and fused thiazolthione derivatives. These compounds exhibited potent inhibitory effects on CDK2/cyclin A2, with IC₅₀ values ranging from 105.39 to 742.78 nM. jst.go.jp Further research identified a 2-acetamido-thiazolylthio acetic ester as a CDK2 inhibitor, which led to the development of over 100 analogues with IC₅₀ values in the 1-10 nM range. nih.govaudreyli.com

Table 2: Inhibitory Activity of Thiazolone Derivatives against CDK2

| Compound Series | IC₅₀ Range (nM) | Target | Source(s) |

|---|---|---|---|

| Thiazolone and fused thiazolthione derivatives | 105.39 - 742.78 | CDK2/cyclin A2 | jst.go.jp |

The cellular redox state can be influenced by 2-amino-4(5H)-thiazolone derivatives. An investigation into the antioxidant activity of new 2-(cyclopentylamino)thiazol-4(5H)-one derivatives revealed that at a concentration of 500 µM, the compounds induced oxidative stress but not nitrosative stress in several cancer cell lines. nih.govresearchgate.netresearchgate.net The study also noted that treatment with compound 3g, 5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one, which was the most effective at inhibiting tumor cell proliferation, led to a low level of reduced glutathione (B108866) in all tested cell lines. researchgate.netresearchgate.net